Cas no 249503-25-1 (Galidesivir)

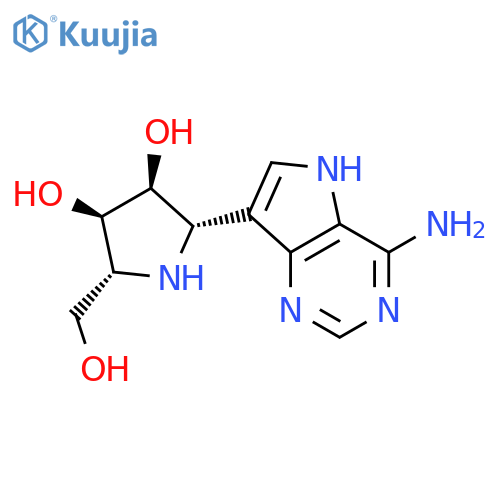

Galidesivir structure

商品名:Galidesivir

CAS番号:249503-25-1

MF:C11H15N5O3

メガワット:265.268501520157

MDL:MFCD28385877

CID:246195

PubChem ID:10445549

Galidesivir 化学的及び物理的性質

名前と識別子

-

- 3,4-Pyrrolidinediol,2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)-

- ImmucillinA

- BCX-4430 freebase

- Galidesivir

- Immucillin-A

- 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)-

- IMMUCILLIN A

- BCX4430

- BCX 4430 Free Base

- (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

- OLF97F86A7

- BCX4430 freebase

- ImmA cpd

- 3,4-Pyrrolidinediol,2-(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)-5-(Hydroxymethyl)-2s,3s,4r,5r

- BCX4430 (freebase)

- UA2

- GTPL11920

- BDBM50513995

- DB11676

- P14655

- (2S,3S,4R,5R)-2-{4-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-7-YL}-5-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL

- AMFDITJFBUXZQN-KUBHLMPHSA-N

- 249503-25-1

- 3,4-PYRROLIDINEDIOL, 2-(4-AMINO-5H-PYRROLO(3,2-D)PYRIMIDIN-7-YL)-5-(HYDROXYMETHYL)-, (2S,3S,4R,5R)-

- CHEMBL1236524

- GALIDESIVIR [INN]

- GALIDESIVIR [WHO-DD]

- UNII-OLF97F86A7

- CS-3779

- BCX-4430

- A900809

- HY-18649A

- AKOS027252693

- EX-A6295

- Galidesivir; BCX4430; BCX 4430; BCX-4430;(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

- BCX4430FreeBase

- NS00070856

- MS-23748

- SCHEMBL12468816

- NCGC00485882-01

- Galidesivir;

- DA-73628

- GLXC-04550

- UNII-1EL1K52SH1

- galidesivirum

- (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

-

- MDL: MFCD28385877

- インチ: 1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1

- InChIKey: AMFDITJFBUXZQN-KUBHLMPHSA-N

- ほほえんだ: O([H])[C@]1([H])[C@@]([H])([C@@]([H])(C([H])([H])O[H])N([H])[C@@]1([H])C1=C([H])N([H])C2C(N([H])[H])=NC([H])=NC1=2)O[H]

計算された属性

- せいみつぶんしりょう: 265.11765

- どういたいしつりょう: 265.11748936 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140

- ぶんしりょう: 265.27

- 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

- PSA: 140.31

Galidesivir セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Galidesivir 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A918957-1mg |

(2S,3S,4R,5R)-2-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |

249503-25-1 | 99% | 1mg |

$1027.0 | 2025-02-26 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S84639-1mg |

3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |

249503-25-1 | 99% | 1mg |

¥5000.00 | 2023-02-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R112962-1mg |

Galidesivir,≥99% |

249503-25-1 | ≥99% | 1mg |

¥4284 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48426-5mg |

Galidesivir (BCX 4430) |

249503-25-1 | 98% | 5mg |

¥17831.00 | 2023-09-08 | |

| MedChemExpress | HY-18649A-1mg |

Galidesivir |

249503-25-1 | 99.13% | 1mg |

¥2000 | 2024-04-18 | |

| AstaTech | P14655-1/MG |

GALIDESIVIR |

249503-25-1 | 95% | 1mg |

$790 | 2023-09-18 | |

| A2B Chem LLC | AF32659-1mg |

BCX 4430 Free Base |

249503-25-1 | 99% | 1mg |

$235.00 | 2024-04-20 | |

| 1PlusChem | 1P00BFMB-5mg |

3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |

249503-25-1 | 99% | 5mg |

$723.00 | 2025-02-25 | |

| A2B Chem LLC | AF32659-10mg |

BCX 4430 Free Base |

249503-25-1 | 99% | 10mg |

$995.00 | 2024-04-20 | |

| DC Chemicals | DC25095-5 mg |

BCX4430 freebase |

249503-25-1 | >98% | 5mg |

$1600.0 | 2023-02-22 |

Galidesivir 関連文献

-

Rahul Kumar,Sahil Mishra,Shreya,Sushil K. Maurya RSC Med. Chem. 2021 12 306

-

Maynak Pal,Dulal Musib,Mithun Roy New J. Chem. 2021 45 1924

-

Rahul Vilas Salunke,Pawan Kumar Mishra,Yogesh S. Sanghvi,Namakkal G. Ramesh Org. Biomol. Chem. 2020 18 5639

-

N. R. Jena Phys. Chem. Chem. Phys. 2020 22 28115

-

Anindya Dutta,Ananya Roy,Laboni Roy,Samit Chattopadhyay,Subhrangsu Chatterjee RSC Adv. 2021 11 960

249503-25-1 (Galidesivir) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:249503-25-1)Galidesivir

清らかである:99%

はかる:100mg

価格 ($):2036.0